Azetidine, 1,1'-carbonylbis[3,3-dinitro-
Description
Significance of Four-Membered Nitrogen Heterocycles in High-Energy Compound Design
Four-membered nitrogen heterocycles, particularly azetidines, represent a promising class of building blocks for the synthesis of high-energy compounds. nih.gov Their significance stems from several key molecular properties:
High Nitrogen Content: The presence of a nitrogen atom within the four-membered ring contributes to a higher nitrogen content in the resulting molecules. High nitrogen content is a desirable trait in energetic materials as it often leads to a higher heat of formation and the production of dinitrogen gas (N₂), a very stable and voluminous decomposition product. msesupplies.com
Functionalization Potential: The azetidine (B1206935) scaffold allows for the introduction of various energetic functional groups (explosophores) such as nitro (-NO₂), nitramino (-NHNO₂), and trinitromethyl (-C(NO₂)₃) groups. researchgate.net This versatility enables the fine-tuning of properties like density, oxygen balance, and detonation performance. chemrxiv.org
Density: The introduction of azetidine structures into molecules has been shown to be an effective strategy for increasing the density of energetic compounds. nih.gov Higher density is directly correlated with improved detonation velocity and pressure.
The combination of these factors makes azetidine-based compounds attractive candidates for a new generation of energetic materials, potentially surpassing the performance of traditional explosives like RDX. nih.gov
Overview of Azetidine, 1,1'-carbonylbis[3,3-dinitro- within the Context of Novel Energetic Materials
Azetidine, 1,1'-carbonylbis[3,3-dinitro- is a complex molecule that embodies the design principles of modern energetic materials. Its structure features two 3,3-dinitroazetidine (B175035) rings linked by a carbonyl group. This particular arrangement suggests a focus on achieving high density and a favorable oxygen balance.
While specific research detailing the synthesis and properties of Azetidine, 1,1'-carbonylbis[3,3-dinitro- is not widely available in open literature, its constituent parts, particularly the 3,3-dinitroazetidine (DNAZ) moiety, have been the subject of investigation. nih.govresearchgate.net DNAZ is a key precursor in the synthesis of 1,3,3-trinitroazetidine (B1241384) (TNAZ), a well-known high-performance melt-castable explosive. nih.govgoogle.com
The structure of Azetidine, 1,1'-carbonylbis[3,3-dinitro- suggests it is designed to be a high-density material with a significant energetic output. The presence of four nitro groups contributes to a high oxygen content, which is beneficial for complete combustion and maximizing energy release. The carbonyl linker between the two azetidine rings would likely influence the molecule's thermal stability and sensitivity.
Challenges and Opportunities in the Academic Research of Densely Functionalized Azetidines for Energetic Applications
Despite their potential, the widespread application of densely functionalized azetidines in energetic materials is hindered by several challenges. researchgate.netacs.org These challenges also present significant opportunities for academic research to advance the field.
One of the primary hurdles is the synthesis of the functionalized azetidine scaffold . researchgate.netnih.gov Traditional methods for synthesizing azetidines can be inefficient and may not be suitable for the introduction of multiple energetic groups. researchgate.net Key synthetic challenges include:
Access to non-symmetrically substituted azetidines. researchgate.net
Substitution at the α-position to the nitrogen atom. researchgate.net
Controlled introduction of multiple substituents with specific stereochemistry. researchgate.net
Incorporation of additional heteroatoms and functional groups onto the azetidine core. researchgate.net
Furthermore, the stability and sensitivity of these compounds are critical considerations. The high ring strain that contributes to their energetic nature can also render them more sensitive to initiation by impact, friction, or electrostatic discharge. Research is needed to understand the structure-property relationships that govern sensitivity in these systems.
Despite these challenges, the field presents numerous opportunities. The development of novel synthetic methodologies, such as photochemical strategies, is enabling more efficient and scalable access to a variety of functionalized azetidines. researchgate.netacs.orgnih.gov This opens the door to the systematic study of how different substituents and stereochemistries impact the physical and energetic properties of these materials. chemrxiv.org
The exploration of new azetidine-based energetic materials could lead to the development of:
Melt-castable explosives: These materials can be safely melted and poured into munitions, offering processing advantages over traditional pressed explosives. researchgate.net
Liquid propellant plasticizers: Certain azetidine derivatives may find use in advanced propellant formulations. researchgate.net
Energetic boosters and oxidizers: Compounds with high oxygen balance could serve as powerful oxidizers in composite explosives and propellants. rsc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
211429-18-4 |
|---|---|
Molecular Formula |
C7H8N6O9 |
Molecular Weight |
320.17 g/mol |
IUPAC Name |
bis(3,3-dinitroazetidin-1-yl)methanone |
InChI |
InChI=1S/C7H8N6O9/c14-5(8-1-6(2-8,10(15)16)11(17)18)9-3-7(4-9,12(19)20)13(21)22/h1-4H2 |
InChI Key |
JZOHQYPXISYIFD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)N2CC(C2)([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Structural Elucidation and Spectroscopic Characterization of Azetidine, 1,1 Carbonylbis 3,3 Dinitro
Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture Determination
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide unequivocal proof of the molecular structure of Azetidine (B1206935), 1,1'-carbonylbis[3,3-dinitro-, revealing key details about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.
The analysis would involve growing a suitable single crystal of the compound and exposing it to a focused beam of X-rays. The resulting diffraction pattern is used to construct an electron density map, from which the atomic positions can be determined. For Azetidine, 1,1'-carbonylbis[3,3-dinitro-, this analysis would confirm the connectivity of the two 3,3-dinitroazetidine (B175035) rings through the central carbonyl group. Furthermore, it would provide precise measurements of the puckering of the four-membered azetidine rings and the orientation of the nitro groups. This information is crucial for understanding the molecule's steric and electronic properties.
Table 1: Illustrative Crystallographic Data for Azetidine, 1,1'-carbonylbis[3,3-dinitro-
| Parameter | Expected Information |
| Chemical Formula | C7H8N6O9 |
| Formula Weight | (Calculated Molecular Weight) |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | (Specific symmetry group, e.g., P2₁/c) |
| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |
| Volume (ų) | (Volume of the unit cell) |
| Z | (Number of molecules per unit cell) |
| Density (calculated) (g/cm³) | (Calculated density of the crystal) |
| Bond Lengths (Å) | (e.g., C-N, N-N, C=O, N-O) |
| Bond Angles (°) | (e.g., C-N-C, O-N-O) |
| Torsion Angles (°) | (Describing the conformation of the azetidine rings) |
Note: The data in this table is illustrative of the parameters that would be obtained from a single-crystal X-ray diffraction experiment. No experimental data is currently available for this compound.
Comprehensive Vibrational Spectroscopy Investigations (Infrared and Raman)
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their chemical environment. These complementary methods probe the vibrational modes of a molecule, which are determined by its structure and bonding.
For Azetidine, 1,1'-carbonylbis[3,3-dinitro-, the IR and Raman spectra would be expected to show characteristic absorption and scattering bands corresponding to the various functional groups. The strong symmetric and asymmetric stretching vibrations of the nitro groups (NO₂) would be prominent features, typically appearing in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. The stretching vibration of the carbonyl group (C=O) of the urea-like linkage would also be a key diagnostic peak, expected around 1650-1700 cm⁻¹. Other significant vibrations would include the C-N stretching of the azetidine rings and various bending and rocking modes. A comparison of the IR and Raman spectra would aid in the assignment of these vibrational modes, as some modes may be more active in one technique than the other due to molecular symmetry and selection rules.
Table 2: Predicted Principal Vibrational Modes for Azetidine, 1,1'-carbonylbis[3,3-dinitro-
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique (IR/Raman) |
| C=O stretch (carbonyl) | 1650 - 1700 | Strong in IR |
| NO₂ asymmetric stretch | 1500 - 1600 | Strong in IR |
| NO₂ symmetric stretch | 1300 - 1400 | Strong in IR & Raman |
| C-N stretch (azetidine ring) | 1100 - 1300 | IR & Raman |
| Azetidine ring deformations | 800 - 1000 | IR & Raman |
Note: This table presents expected wavenumber ranges for the functional groups in the target molecule based on established correlation charts. No experimentally recorded spectra are currently available.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
For Azetidine, 1,1'-carbonylbis[3,3-dinitro-, ¹H NMR spectroscopy would reveal the chemical shifts and coupling patterns of the protons on the azetidine rings. Due to the symmetry of the molecule, the protons on the two azetidine rings are expected to be chemically equivalent, simplifying the spectrum. The protons at the 2- and 4-positions of the azetidine rings would likely appear as a set of multiplets, with their specific chemical shifts influenced by the electron-withdrawing effects of the adjacent nitrogen and the dinitro-substituted carbon.
Table 3: Anticipated NMR Spectroscopic Data for Azetidine, 1,1'-carbonylbis[3,3-dinitro-
| Nucleus | Atom Position | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H | CH₂ (azetidine ring) | (Predicted range) | (e.g., t, m) |
| ¹³C | C=O (carbonyl) | 150 - 170 | Singlet |
| ¹³C | C(NO₂)₂ (azetidine C3) | (Predicted downfield range) | Singlet |
| ¹³C | CH₂ (azetidine C2, C4) | (Predicted range) | Triplet |
Note: The chemical shift values are estimations based on related structures. No experimental NMR data for this specific compound has been reported.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide valuable information about its structure through the analysis of fragmentation patterns.
For Azetidine, 1,1'-carbonylbis[3,3-dinitro-, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which in turn would confirm its elemental composition (C₇H₈N₆O₉). Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) could be employed to generate the molecular ion.
The fragmentation pattern observed in the mass spectrum would offer insights into the compound's structure and stability. The molecule could fragment in several predictable ways, such as the cleavage of the bond between the carbonyl group and the azetidine nitrogen, or the loss of nitro groups. The identification of these fragment ions would help to piece together the molecular structure, corroborating the findings from other spectroscopic methods.
Table 4: Potential Mass Spectrometric Fragments for Azetidine, 1,1'-carbonylbis[3,3-dinitro-
| m/z Value (Da) | Proposed Fragment Ion |
| (Exact Mass) | [M+H]⁺ or [M+Na]⁺ (Molecular Ion) |
| (Calculated) | [M - NO₂]⁺ |
| (Calculated) | [C₃H₄N₃O₄]⁺ (3,3-dinitroazetidinyl cation) |
| (Calculated) | [C₄H₄N₃O₅]⁺ (Isocyanato-3,3-dinitroazetidine cation) |
Note: This table lists plausible fragment ions. No experimental mass spectrum for this compound is publicly available.
Computational Chemistry and Theoretical Analysis of Azetidine, 1,1 Carbonylbis 3,3 Dinitro
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For novel energetic materials like Azetidine (B1206935), 1,1'-carbonylbis[3,3-dinitro-, DFT calculations are crucial for predicting its fundamental chemical and physical properties before undertaking complex and potentially hazardous synthesis.
The initial step in the theoretical analysis involves geometry optimization to determine the most stable three-dimensional structure of the molecule. The azetidine ring, a four-membered heterocycle, is known for its significant ring strain, which is a key contributor to the energetic nature of its derivatives. nih.gov Computational studies on analogous azetidine compounds show that the ring is not planar but adopts a puckered conformation to alleviate some of the strain. nih.gov
Table 1: Predicted Geometrical Parameters for Azetidine Ring Note: These are estimated values based on computational studies of similar dinitroazetidine compounds. Actual values require specific DFT calculations for the title compound.
| Parameter | Predicted Value |
|---|---|
| C-N Bond Length (in ring) | ~1.47 Å |
| C-C Bond Length (in ring) | ~1.55 Å |
| C-NO₂ Bond Length | ~1.50 Å |
| Ring Puckering Angle | 10° - 20° |
| Dihedral Angle (O-N-O plane vs. C-C-C plane) | ~90° |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy gap between the HOMO and LUMO (ΔE) is a critical descriptor of molecular stability and reactivity. nih.gov
For an energetic molecule like Azetidine, 1,1'-carbonylbis[3,3-dinitro-, the HOMO and LUMO are key to understanding its sensitivity and decomposition pathways. The numerous electron-withdrawing nitro groups are expected to significantly lower the energies of both the HOMO and LUMO. A smaller HOMO-LUMO gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron to an unoccupied orbital, which is often the initial step in decomposition. earthlinepublishers.com Computational studies on similar nitro-rich azetidines show that the HOMO is typically localized on the ring structure, while the LUMO is distributed over the electron-deficient nitro groups. earthlinepublishers.com This distribution facilitates the intramolecular electron transfer that can trigger decomposition.
Table 2: Predicted Frontier Orbital Energies Note: Values are conceptual and based on DFT studies of analogous energetic compounds like TNAZ. earthlinepublishers.com
| Orbital | Predicted Energy Range (eV) | Significance |
|---|---|---|
| HOMO | -8.0 to -10.0 | Characterizes electron-donating ability |
| LUMO | -2.0 to -4.0 | Characterizes electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.0 to 7.0 | Indicator of kinetic stability and reactivity |
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution of a molecule, allowing for the prediction of its reactive behavior. The MEP surface displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. nih.govnih.gov
For Azetidine, 1,1'-carbonylbis[3,3-dinitro-, the MEP surface would show strong negative potentials concentrated around the oxygen atoms of the four nitro groups. These regions are the most likely sites for intermolecular interactions and are indicative of the molecule's high electrophilicity. nih.gov Conversely, positive potentials would be located around the hydrogen atoms on the azetidine rings and the central carbonyl carbon. The distribution of these potentials is crucial for understanding how the molecule interacts with itself in the crystal lattice and how it might react with other substances. Studies have shown a correlation between the electrostatic potential maxima and the impact sensitivity of energetic compounds. nih.gov
Quantum Chemical Descriptors for Energetic Performance Correlation
To predict the performance of an energetic material, several quantum chemical descriptors can be calculated and correlated with key properties like density (ρ), heat of formation (ΔHf), detonation velocity (D), and detonation pressure (P). These descriptors provide a theoretical basis for evaluating a novel compound's potential without synthesizing it.
Key descriptors include:
Heat of Formation (ΔHf): Calculated from the total electronic energy, ΔHf is a measure of the energy stored in the molecule. A high positive heat of formation is desirable for energetic materials.
Molecular Volume and Density (ρ): Calculated from the optimized molecular geometry, density is a critical factor in detonation performance. Higher density generally leads to higher detonation velocity and pressure.
Oxygen Balance (OB₁₀₀): This value indicates how much oxygen is available for the complete combustion of the carbon and hydrogen atoms in the molecule to CO and H₂O. A value closer to zero is often preferred. For the title compound (C₇H₈N₈O₉), the oxygen balance would be positive, indicating it is an oxygen-rich material. researchgate.net
HOMO-LUMO Gap (ΔE): As discussed, this is an indicator of kinetic stability and sensitivity.
These calculated values can be used in empirical equations, such as the Kamlet-Jacobs equations, to estimate detonation performance, providing a valuable screening tool for new energetic compounds. researchgate.net
Hirshfeld Surface Analysis and Energy Framework Calculations for Intermolecular Interactions and Crystal Packing
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into a "fingerprint" plot that summarizes all intermolecular contacts.
For a molecule like Azetidine, 1,1'-carbonylbis[3,3-dinitro-, the crystal packing would be dominated by a network of short contacts involving the highly polarized nitro groups. The most significant interactions would likely be:
O···H contacts: Hydrogen bonds between the oxygen atoms of the nitro groups and hydrogen atoms on adjacent molecules.
N···O contacts: Close interactions between the nitrogen and oxygen atoms of the nitro groups on neighboring molecules.
H···H contacts: Van der Waals interactions between hydrogen atoms.
Table 3: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Nitro Compounds Note: Data is generalized from studies on similar energetic materials. mdpi.com
| Contact Type | Typical Percentage Contribution | Nature of Interaction |
|---|---|---|
| H···H | 40 - 55% | Van der Waals / Dispersive |
| O···H / H···O | 20 - 30% | Hydrogen Bonding |
| N···O / O···N | 5 - 15% | Dipole-Dipole / Electrostatic |
| C···H / H···C | 5 - 10% | Weak van der Waals |
Energy framework calculations complement Hirshfeld analysis by quantifying the energetic contributions of these interactions. These calculations visualize the interaction energies between molecular pairs in the crystal, typically separating them into electrostatic, dispersion, polarization, and repulsion components. This provides a deeper understanding of the forces governing the crystal's stability and mechanical properties, which are linked to the material's sensitivity. researchgate.net
Reaction Mechanism Elucidation through Computational Transition State Analysis
Understanding the decomposition mechanism is paramount for assessing the stability and safety of an energetic material. Computational methods, particularly transition state analysis, allow for the mapping of reaction pathways and the calculation of activation energies for key decomposition steps. sci-hub.st
For nitro-containing energetic materials, the initial step in thermal decomposition is often the homolytic cleavage of the weakest bond. In Azetidine, 1,1'-carbonylbis[3,3-dinitro-, potential trigger linkages include the C-NO₂ and N-C(ring) bonds. The high ring strain of the azetidine moiety also makes ring-opening a plausible initial decomposition step. nih.gov
Transition state analysis involves locating the saddle point on the potential energy surface that connects the reactant to its product for a specific reaction step. The energy difference between the reactant and the transition state is the activation energy (Ea). A lower activation energy indicates a faster reaction rate and, for an energetic material, lower thermal stability. By calculating the activation energies for various possible bond-breaking and rearrangement reactions, the most likely decomposition pathway can be identified. For similar compounds like 1,3,3-trinitroazetidine (B1241384) (TNAZ), studies have focused on C-NO₂ bond fission as a primary decomposition channel. nih.gov
Computational Modeling for Guiding Azetidine Synthesis
In the broader context of azetidine chemistry, computational modeling has proven instrumental in guiding synthetic pathways. Theoretical calculations can predict reaction feasibility, elucidate mechanisms, and explain observed regioselectivity and stereoselectivity. For instance, Density Functional Theory (DFT) calculations have been successfully employed to understand and predict the outcomes of various reactions leading to the formation of the strained four-membered azetidine ring.
While no specific computational models for the synthesis of Azetidine, 1,1'-carbonylbis[3,3-dinitro-] have been published, the general principles of applying computational chemistry to azetidine synthesis are well-established. Researchers in the field utilize computational methods to:
Evaluate Reaction Energetics: By calculating the energy profiles of potential reaction pathways, chemists can identify the most thermodynamically and kinetically favorable routes to a target molecule. This is crucial for designing efficient syntheses and avoiding undesirable side products.
Analyze Transition States: The geometry and energy of transition states provide critical information about the mechanism of a reaction. Computational modeling can help to visualize these transient structures and understand the factors that influence reaction rates and selectivity.
Predict Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies. This information can be invaluable in the characterization and identification of newly synthesized compounds.
A study on the synthesis of polycyclic energetic materials incorporating 3,3-dinitroazetidine (B175035) moieties utilized molecular van der Waals surface electrostatic potentials to predict the reactivity of the compounds when attacked by nucleophiles. nih.gov Furthermore, natural bond orbital and Hirshfeld surface analysis were employed to theoretically probe the stability of these complex molecules. nih.gov
For simpler, related compounds like 1-acetyl-3,3-dinitro-azetidine, computational modeling has suggested that the nitro groups adopt a planar configuration relative to the azetidine ring, resulting in a distorted chair-like conformation that may influence the molecule's reactivity. vulcanchem.com This highlights the potential of computational methods to provide detailed structural insights.
The synthesis of the core 3,3-dinitroazetidine structure, a likely precursor to Azetidine, 1,1'-carbonylbis[3,3-dinitro-], has been documented in patents. google.com Additionally, computational studies have been performed to model the synthesis of the well-known energetic material 1,3,3-trinitroazetidine (TNAZ), using quantum mechanical theory to identify the most feasible reaction pathways and calculate energy barriers. sci-hub.st
Although these examples demonstrate the power of computational chemistry in the field of azetidine-based energetic materials, the specific application of these methods to guide the synthesis of Azetidine, 1,1'-carbonylbis[3,3-dinitro-] has not yet been reported. Future research in this area would be essential to developing a safe and efficient synthetic route to this high-energy compound and to fully characterize its properties.
Investigation of Chemical Stability and Decomposition Pathways of Azetidine, 1,1 Carbonylbis 3,3 Dinitro
Theoretical and Experimental Studies on Thermal Decomposition Mechanisms
The thermal decomposition of energetic materials containing the 3,3-dinitroazetidine (B175035) moiety is a critical area of study to understand their stability and performance. While specific data for Azetidine (B1206935), 1,1'-carbonylbis[3,3-dinitro- is scarce, extensive research on the closely related compound 1,3,3-trinitroazetidine (B1241384) (TNAZ) provides significant insights into the expected decomposition behavior.
Investigations into analogous compounds like TNAZ indicate that the initial and rate-determining step in the thermal decomposition process is the homolytic cleavage of the N-NO2 bond. researchgate.net This step is common for many nitramine energetic materials. The breaking of this bond generates an azetidinyl radical and a nitrogen dioxide (NO2) molecule.
Following the initial N-NO2 bond scission, a cascade of complex secondary reactions occurs. For TNAZ, the major gaseous products identified through techniques like mass spectrometry and infrared spectroscopy include N2, NO, NO2, CO2, and H2O. researchgate.net It is anticipated that the decomposition of Azetidine, 1,1'-carbonylbis[3,3-dinitro- would yield a similar suite of small gaseous products, originating from the breakdown of the two 3,3-dinitroazetidine rings linked by the carbonyl bridge. The presence of the carbonyl linker may also lead to the formation of additional specific decomposition products.
Kinetic studies on the thermal decomposition of TNAZ have been performed under various conditions. In the gas phase, the decomposition follows first-order kinetics. researchgate.net The activation energy (Ea) and pre-exponential factor (A) are key parameters determined from these studies, which quantify the energy barrier and the frequency of effective collisions for the reaction to occur.
For TNAZ, the following kinetic parameters for gas-phase decomposition have been reported:
| Parameter | Value |
| Activation Energy (Ea) | 40.5 kcal mol⁻¹ |
| Pre-exponential Factor (A) | 10¹⁵.⁰ s⁻¹ |
| Temperature Range | 170 to 220°C |
| Data derived from studies on 1,3,3-trinitroazetidine (TNAZ), a structural analogue. researchgate.net |
In the molten phase, the decomposition of TNAZ is more complex, exhibiting self-acceleration (autocatalysis). researchgate.net This behavior is attributed to the formation of decomposition products that catalyze further breakdown. One such product identified is 1-nitroso-3,3-dinitroazetidine. researchgate.net Given the structural similarities, the decomposition of molten Azetidine, 1,1'-carbonylbis[3,3-dinitro- would likely also display autocatalytic behavior.
Reactive Molecular Dynamics (RMD) simulations are a powerful theoretical tool for investigating the initial chemical events in the decomposition of energetic materials at the atomic level. researcher.lifenih.govrsc.org These simulations use reactive force fields (like ReaxFF) that can model the formation and breaking of chemical bonds, allowing researchers to observe the complex reaction pathways under high-temperature and high-pressure conditions. nih.gov
For a molecule like Azetidine, 1,1'-carbonylbis[3,3-dinitro-, an RMD simulation would typically involve:
Constructing a simulation cell with multiple molecules to represent the condensed phase.
Heating the system to high temperatures to initiate decomposition.
Tracking the trajectories of all atoms over time to observe the sequence of bond-breaking and bond-forming events.
Simulations on other energetic materials have shown that initial decomposition pathways often involve the scission of the weakest bond, which in this case is predicted to be the N-NO2 bond. rsc.org RMD can also predict the formation of initial and intermediate products, reaction kinetics, and the evolution of final stable products like H2O, CO2, and N2. nih.gov
Ring Stability and Ring-Opening Mechanisms of the Azetidine Moiety
The azetidine ring is a four-membered heterocycle characterized by significant ring strain, estimated to be around 25 kcal/mol. vulcanchem.comrsc.org This inherent strain is a driving force for reactivity, making the ring susceptible to opening under various conditions. rsc.org
Azetidine rings can undergo facile ring cleavage in the presence of acid. nih.gov The mechanism typically involves the protonation of the basic ring nitrogen atom. nih.gov This protonation makes the carbon atoms adjacent to the nitrogen more electrophilic and thus more susceptible to nucleophilic attack.
In an acid-catalyzed process for Azetidine, 1,1'-carbonylbis[3,3-dinitro-, the steps would be:
Protonation of the azetidine ring nitrogen by an acid.
Nucleophilic attack on one of the ring carbons by a nucleophile present in the medium (e.g., a water molecule or the conjugate base of the acid).
Cleavage of a C-N bond, leading to the opening of the four-membered ring.
The rate of this cleavage is largely determined by the ease of protonation of the azetidine nitrogen. nih.gov Electron-withdrawing groups attached to the nitrogen, such as the carbonyl group in the title compound, would reduce the basicity of the nitrogen and potentially slow down the rate of acid-catalyzed ring opening compared to simpler N-alkyl azetidines.
Intramolecular reactions can also lead to the opening of the azetidine ring. In certain substituted azetidines, a pendant functional group can act as an internal nucleophile, attacking the strained ring and causing it to open. nih.gov For instance, studies on N-substituted azetidines with a nearby amide group have shown an acid-mediated intramolecular ring-opening decomposition via nucleophilic attack of the pendant amide. nih.gov
In the case of Azetidine, 1,1'-carbonylbis[3,3-dinitro-, the carbonyl oxygen atoms could potentially act as internal nucleophiles. A plausible intramolecular pathway, especially under certain conditions (e.g., acidic catalysis), could involve the oxygen of one of the carbonyl groups attacking a carbon atom of the azetidine ring, leading to a rearrangement and subsequent ring-opening. The high degree of substitution and the presence of electron-withdrawing dinitro groups on the ring would significantly influence the feasibility and kinetics of such a pathway. vulcanchem.com
Design and Research of Novel Azetidine Based Energetic Materials and Analogues
Strategic Design Principles for Integrating Azetidine (B1206935) Scaffolds in High-Energy Systems
Another key principle is the maximization of nitrogen content and oxygen balance within the molecule. The azetidine structure serves as a backbone for the attachment of multiple nitro groups, as seen in well-known compounds like 1,3,3-trinitroazetidine (B1241384) (TNAZ). researchgate.netresearchgate.net The introduction of gem-dinitro groups at the 3-position of the azetidine ring is a common tactic to increase density and improve oxygen balance, which are critical factors for achieving high detonation velocity and pressure. scielo.org.mxnih.gov
Furthermore, the construction of polycyclic or hybrid energetic materials by combining the azetidine ring with other energetic heterocycles, such as triazoles or furoxans, is a sophisticated design strategy. researchgate.netnih.gov This approach aims to create molecules with high crystal density, enhanced thermal stability, and superior energetic performance compared to single-ring systems. nih.gov The selection of appropriate building blocks is crucial in this strategy, with the goal of creating a synergistic effect between the different energetic moieties within the same molecule. nih.gov Computational modeling and quantum chemical studies play a vital role in the rational design of these complex energetic materials, allowing for the prediction of their properties before synthesis. researchgate.net
Synthesis and Characterization of Hybrid Energetic Compounds Containing Dinitroazetidine Units
The synthesis of hybrid energetic materials incorporating dinitroazetidine units is an active area of research. These efforts are focused on creating novel compounds with a balance of high energy and acceptable sensitivity.
A notable example of an azetidine-furoxan hybrid is 3-(3,3-dinitroazetidinoyl)-4-nitrofuroxan. The synthesis of such compounds aims to combine the high energy content of the dinitroazetidine moiety with the favorable oxygen balance and density of the furoxan ring. The presence of two pre-installed nitro groups in the 3,3-dinitroazetidine (B175035) precursor is advantageous as it circumvents the need for an additional nitration step. researchgate.net These hybrid materials often exhibit high nitrogen-oxygen content and good experimental densities, making them potential candidates for booster explosives or oxidizers. researchgate.net
Table 1: Physicochemical and Detonation Properties of 3-(3,3-dinitroazetidinoyl)-4-nitrofuroxan
| Property | Value |
| Experimental Density | 1.75-1.80 g cm⁻³ |
| Nitrogen-Oxygen Content | 75-79% |
| Oxygen Balance to CO | up to +10.3% |
| Detonation Velocity (D) | 8.3-8.5 km s⁻¹ |
| Detonation Pressure (P) | 32-33 GPa |
Data sourced from references researchgate.net.
The characterization of these compounds involves a range of analytical techniques. For instance, the synthesis of 5,5′-dichloro-3,3′-bis(3,3′-difluoroazetidine)-4,4′-bi-1,2,4-triazole, a related compound, was characterized by its melting point, nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy. researchgate.net
Table 2: Characterization Data for 5,5′-dichloro-3,3′-bis(3,3′-difluoroazetidine)-4,4′-bi-1,2,4-triazole
| Analysis | Result |
| Melting Point | 194.0 °C |
| ¹H NMR (acetone-d₆) | δ: 4.61 (dd, 4H), 4.49 (dd, 4H) |
| ¹³C NMR (acetone-d₆) | δ: 63.69, 116.05, 137.20, 154.89 ppm |
| FTIR (KBr) | ν: 2956, 1577, 1496, 1463, 1453, 1360, 1298, 1249, 1228, 1214, 918, 716 cm⁻¹ |
Data sourced from reference researchgate.net.
Structure-Reactivity Relationships in Azetidine-Based Energetics for Enhanced Performance
The relationship between the molecular structure of azetidine-based energetic materials and their reactivity is a critical aspect of their design and performance. The inherent ring strain of the azetidine ring is a primary driver of its reactivity. nih.gov This strain can be harnessed to enhance the energy release during decomposition.
Computational chemistry plays a significant role in understanding these relationships. For example, the analysis of molecular van der Waals surface electrostatic potentials can provide insights into the reactivity of these compounds when attacked by nucleophiles. nih.gov Furthermore, natural bond orbital and Hirshfeld surface analysis can elucidate the reasons for the stability of these compounds at a theoretical level. nih.gov
In the case of polycyclic systems combining azetidine and triazole rings, a p–π conjugation effect between the lone pair electrons of the nitrogen atom in the azetidine ring and the π electrons in the triazole ring can contribute to increased thermal stability. researchgate.net This interaction helps to stabilize the molecule, leading to higher decomposition temperatures. The steric hindrance caused by the azetidine structures can also influence reactivity, for instance, by preventing the substitution of all chlorine atoms in chlorinated azobis-1,2,4-triazole/bi-1,2,4-triazole. nih.gov
Future Directions in the Development of New Azetidine Energetic Materials and Their Theoretical Underpinnings
The development of new azetidine-based energetic materials is a promising field with several future directions. A key challenge and area of focus is overcoming the synthetic difficulties associated with creating densely functionalized azetidines in an efficient manner. researchgate.net The development of novel synthetic strategies, such as the visible-light-mediated aza Paternò–Büchi reaction, is enabling the scalable synthesis of a variety of azetidines with different regio- and stereochemistry. researchgate.netchemrxiv.org This allows for the fine-tuning of the physical and energetic properties of the resulting materials. chemrxiv.org
Future research will likely focus on the rational design of new azetidine-based materials with tailored properties for specific applications, such as melt-castable explosives or liquid propellant plasticizers. researchgate.netchemrxiv.org This will involve a synergistic approach combining advanced synthetic methods with computational modeling to predict the performance and stability of new compounds. researchgate.netresearchgate.net The study of polycyclic skeleton energetic compounds is considered a significant development trend for future energetic materials. nih.gov The continued exploration of combining azetidine scaffolds with other nitrogen-rich heterocycles is expected to yield new materials with even higher energy densities and improved safety characteristics. nih.gov Theoretical studies will be crucial in guiding these synthetic efforts by providing a deeper understanding of the structure-property relationships in these complex molecules. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing azetidine derivatives containing 1,1'-carbonylbis[3,3-dinitro-] moieties?
- Methodological Answer : Azetidine derivatives with 1,1'-carbonylbis groups can be synthesized via condensation reactions using carbonyl transfer agents. For example, 1,1-carbonylbisbenzotriazole (CBT) reacts with amines under anhydrous conditions (e.g., THF, 72 hours) to form stable intermediates . Triphosgene (bis(trichloromethyl) carbonate) is another reagent for introducing carbonyl bridges, offering controlled reactivity in non-polar solvents . Safety protocols, such as acid quenching (HCl to pH 3) and vacuum drying over P₂O₅, are critical for isolating pure products .
Q. How can the structural integrity of 1,1'-carbonylbis[3,3-dinitroazetidine] be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for resolving nitro and carbonyl group orientations in azetidine derivatives. For example, MOF studies using substituted diimide ligands highlight the importance of crystallographic data to confirm bond angles and spatial arrangements . Complementary techniques include IR spectroscopy (C=O stretching ~1700 cm⁻¹) and ¹³C NMR (carbonyl carbons at ~160 ppm) .
Q. What safety precautions are essential when handling nitro-functionalized azetidines?
- Methodological Answer : Nitro groups confer explosive and toxic hazards. Key precautions include:
- Using blast shields and remote handling tools during synthesis .
- Avoiding skin/eye contact (GHS H317/H319 warnings) and ensuring proper ventilation to prevent inhalation (P261/P280 precautions) .
- Storing compounds in cool, dry environments away from ignition sources .
Advanced Research Questions
Q. How do thermal decomposition pathways of 1,3-dinitroazetidine derivatives compare under varying conditions?
- Methodological Answer : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) reveal that 1,3-dinitro-3-(1',3'-dinitroazetidin-3'-yl)azetidine (TNDAZ) decomposes exothermically at 220–250°C, with activation energies (~150 kJ/mol) calculated via Kissinger analysis . Admixtures with 1,3,3-trinitroazetidine (TNAZ) show altered decomposition kinetics due to intermolecular nitro group interactions, requiring controlled heating rates (<5°C/min) to prevent runaway reactions .
Q. What strategies resolve contradictions in gas sorption data for azetidine-based MOFs?
- Methodological Answer : Discrepancies in gas adsorption capacities (e.g., CO₂ vs. CH₄) arise from ligand flexibility and pore accessibility. To address this:
- Perform BET surface area analysis to correlate porosity with sorption .
- Use in-situ XRD to monitor structural changes during gas uptake .
- Compare simulated (DFT) and experimental isotherms to identify artifacts in measurement conditions .
Q. How can azetidine scaffolds be optimized for blood-brain barrier (BBB) permeability in drug design?
- Methodological Answer : Azetidine's compact, polar structure enhances BBB penetration. Methodologies include:
- Incorporating electron-withdrawing groups (e.g., nitro) to reduce hydrogen bonding capacity, thereby improving lipid solubility .
- Screening azetidine diversity libraries via logP (octanol-water) and PAMPA-BBB assays .
- Structural analogs like 3-carboxyazetidine show improved transporter-mediated uptake in neuronal cell lines .
Q. What mechanistic insights explain the reactivity of 1,1'-carbonylbis[3,3-dinitroazetidine] in nucleophilic environments?
- Methodological Answer : The carbonyl group acts as an electrophilic center, while nitro groups stabilize transition states via resonance. Key observations:
- Hydrolysis in aqueous base yields 3,3-dinitroazetidine and CO₂, monitored by pH-stat titration .
- Reaction with amines follows second-order kinetics, with rate constants (k₂) increasing in polar aprotic solvents (e.g., DMF) .
- Computational studies (DFT) suggest nitro group electron withdrawal accelerates carbonyl electrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
